molecular formula C14H20FNO3 B2698701 (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate CAS No. 944470-56-8

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

Cat. No. B2698701
CAS RN: 944470-56-8
M. Wt: 269.316
InChI Key: HFOFNJNYQFXYDX-LBPRGKRZSA-N
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Description

“(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate” is a chemical compound with the CAS Number: 944470-56-8. It has a molecular weight of 269.32 and its IUPAC name is tert-butyl (S)- (1- (3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate . It is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, thymol and carvacrol derivatives with the carbamate moiety were synthesized and their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated . Another study reported the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a hydroxypropan-2-yl group, and a carbamate group . The InChI code for this compound is 1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3, (H,16,18)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Synthesis and Biological Activity

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate plays a critical role in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating non-small cell lung cancer. This compound was synthesized through a series of steps, including acylation, nucleophilic substitution, and reduction, with an overall yield of 81% (Zhao et al., 2017). Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis, particularly in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard et al., 2005).

Structural Characterization and Chemical Transformations

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, closely related to this compound, was synthesized through a condensation reaction and characterized by various spectroscopic methods. This compound exhibited moderate anthelmintic activity, highlighting its potential in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Antioxidant Synthesis

New antioxidants containing hindered phenol groups with higher molecular weight have been synthesized through the direct addition reaction of 2,6-di-tert-butyl-4-hydroxy methyl phenol (DBHMP) and isocyanates. These antioxidants demonstrated enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation, underscoring the chemical versatility and applicability of compounds related to this compound (Pan et al., 1998).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve its use in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake . It could also be used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant .

properties

IUPAC Name

tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFNJNYQFXYDX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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